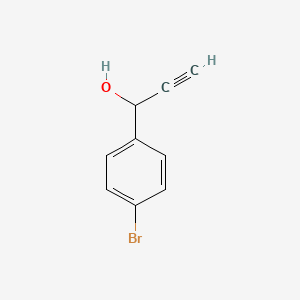

1-(4-Bromophenyl)prop-2-yn-1-ol

Description

Significance of Propargyl Alcohols as Synthetic Intermediates

Propargyl alcohols are highly valued as versatile building blocks in organic chemistry. rawsource.com Their bifunctional nature, containing both an alkyne and a hydroxyl group, allows them to serve as precursors in a wide array of reactions, including cyclizations, substitutions, and additions. researchgate.net This versatility makes them crucial intermediates for the construction of complex organic molecules, such as those found in pharmaceuticals and advanced materials. rawsource.com

The reactivity of propargyl alcohols is a key aspect of their utility. The hydroxyl group can be a leaving group in substitution reactions, while the alkyne can participate in various coupling and cyclization reactions. researchgate.netingentaconnect.com For instance, they are instrumental in forming new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. ingentaconnect.com Their ability to participate in reactions like the Sonogashira coupling, which forms carbon-carbon bonds, enhances their role in building molecular complexity. rawsource.com Furthermore, propargyl alcohols are precursors for the synthesis of important heterocyclic compounds, which are core structures in many bioactive molecules. rawsource.com

Contextualization of 1-(4-Bromophenyl)prop-2-yn-1-ol within the Aryl Propargyl Alcohol Class

This compound is a specific member of the aryl propargyl alcohol family. nih.gov Its structure is characterized by a propargyl alcohol core where the hydroxyl-bearing carbon is attached to a phenyl ring substituted with a bromine atom at the para (4) position. nih.gov This bromine atom introduces specific electronic properties and provides an additional reactive site for cross-coupling reactions, further enhancing its synthetic utility.

Aryl propargyl alcohols, in general, have garnered significant attention as alkylating agents in nucleophilic S_N1-type reactions. ingentaconnect.com The presence of the aryl group stabilizes the potential carbocation intermediate, facilitating these substitutions. The alkyne functionality within these molecules serves as a handle for subsequent transformations into a variety of heterocyclic and carbocyclic frameworks. ingentaconnect.com

Overview of Research Trajectories for Related Chemical Scaffolds

The synthetic potential of aryl propargyl alcohols has spurred diverse research efforts. A prominent area of investigation involves transition metal-catalyzed reactions. Gold catalysis, for example, has been effectively used for the transformation of 1,3-diarylpropargyl alcohols with various aryl nucleophiles. nih.govresearchgate.net These reactions can be tuned to selectively produce 1,1,3-triarylallenes or diaryl-indenes. nih.govresearchgate.net

Research has also focused on the development of tandem processes. For instance, a one-pot propargylation/amination/cycloisomerization sequence using propargylic alcohols has been reported for the synthesis of highly substituted pyrroles. ingentaconnect.com Another research direction explores the use of these alcohols in annulation reactions catalyzed by metals like rhodium and copper to construct complex ring systems. researchgate.net

Furthermore, the isomerization of propargyl functionalities to allenes is another active area of research. For example, (Z)-2-en-4-yn-1-ols, which are related to propargyl alcohols, can be converted to 4-allenyl-oxazolines, demonstrating the utility of propargyl/allenyl isomerization in synthesizing novel heterocyclic structures. acs.org These research trajectories highlight the ongoing efforts to expand the synthetic toolbox based on the versatile reactivity of propargyl alcohol scaffolds.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)prop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6,9,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHBAYPEOODGEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1=CC=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Bromophenyl Prop 2 Yn 1 Ol

Established Synthetic Routes to Terminal Propargyl Alcohols

Propargyl alcohols are versatile intermediates in organic synthesis. The most common methods for their preparation involve the alkynylation of carbonyl compounds or the reduction of propargylic ketones.

A prevalent and robust method for synthesizing propargyl alcohols is the reaction of metal acetylides with aldehydes. wikipedia.org Organolithium and organomagnesium (Grignard) reagents are the most frequently employed for this purpose. wikipedia.orgadichemistry.com

The general mechanism involves the deprotonation of a terminal alkyne using a strong base, such as n-butyllithium, to form a lithium acetylide, or the reaction of an alkyl or aryl halide with magnesium metal to form a Grignard reagent. wikipedia.orgadichemistry.com These powerful nucleophiles then attack the electrophilic carbonyl carbon of an aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the desired propargyl alcohol. chemistryconnected.com

For the synthesis of terminal propargyl alcohols, ethynylmagnesium bromide, which can be prepared from acetylene (B1199291) and a Grignard reagent like ethylmagnesium bromide, is a common and commercially available reagent. adichemistry.comsigmaaldrich.com The use of anhydrous ether solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), is crucial as Grignard reagents react with protic compounds like water. adichemistry.com

Table 1: General Scheme for Grignard Reagent Addition to an Aldehyde

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

| Aldehyde (R-CHO) | Ethynylmagnesium Bromide (HC≡CMgBr) | - | Diethyl Ether or THF | Secondary Propargyl Alcohol |

This table illustrates the general reaction pathway.

An alternative route to propargyl alcohols is the reduction of the corresponding propargylic ketone. This method is particularly useful when the ketone is more readily accessible than the aldehyde precursor. A variety of reducing agents can be employed for this transformation.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used to reduce ketones to secondary alcohols in the presence of other functional groups. mdpi.com For instance, a ketone can be effectively reduced to a secondary alcohol using NaBH₄ in an alcoholic solvent like ethanol. mdpi.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although they are less chemoselective. nih.gov

Catalytic hydrogenation is another effective method. Depending on the catalyst and conditions, the alkyne can be selectively reduced. For example, specific catalysts can reduce a propargyl alcohol to a cis-allylic alcohol or a saturated alcohol. sigmaaldrich.com

Specific Protocols for the Synthesis of 1-(4-Bromophenyl)prop-2-yn-1-ol

The most direct synthesis of this compound involves the reaction of 4-bromobenzaldehyde (B125591) with an acetylene nucleophile. The use of ethynylmagnesium bromide in an anhydrous ether solvent is a standard and effective protocol.

A plausible synthetic protocol would involve dissolving 4-bromobenzaldehyde in dry THF and then adding a solution of ethynylmagnesium bromide (e.g., 0.5 M in THF) at a low temperature (e.g., 0 °C) under an inert atmosphere. chemistryconnected.comsigmaaldrich.com The reaction mixture is then typically allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC). The reaction is finally quenched with a saturated aqueous solution of ammonium (B1175870) chloride, followed by extraction and purification.

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider include:

Solvent: Anhydrous aprotic solvents like THF or diethyl ether are essential to prevent the decomposition of the Grignard reagent. adichemistry.com

Temperature: Grignard reactions are often initiated at low temperatures (0 °C or even -78 °C) to control the reaction rate and minimize side reactions, such as enolization of the aldehyde. cmu.edu

Reagent Purity: The magnesium used to prepare the Grignard reagent should be of high purity and activated to ensure efficient reaction. adichemistry.com The 4-bromobenzaldehyde should also be pure and dry. sigmaaldrich.com

Stoichiometry: A slight excess of the Grignard reagent is often used to ensure complete consumption of the aldehyde. chemistryconnected.com

While the Grignard reaction itself is typically uncatalyzed, related synthetic strategies can employ catalysts. For example, an alternative approach to forming the C-C bond is through a Sonogashira coupling. This would involve coupling a protected acetylene, like trimethylsilylacetylene, with 4-bromobenzaldehyde in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst, followed by deprotection. researchgate.net However, the direct addition of a metal acetylide is generally more atom-economical for this specific target molecule.

Asymmetric Synthesis Approaches to Enantiopure this compound

The synthesis of enantiomerically pure propargyl alcohols is of significant interest as they are valuable chiral building blocks. nih.gov The reaction of 4-bromobenzaldehyde with an acetylene nucleophile generates a new stereocenter, and thus, the product is a racemic mixture unless a chiral influence is introduced.

Asymmetric synthesis can be achieved by employing a chiral catalyst that coordinates to either the aldehyde or the alkyne, or both, thereby directing the nucleophilic attack to one face of the carbonyl group. A variety of chiral ligands and metal catalysts have been developed for the enantioselective alkynylation of aldehydes. nih.gov

Promising catalytic systems for the asymmetric synthesis of this compound include:

Zinc-based catalysts: The use of diethylzinc (B1219324) or zinc(II) triflate in combination with chiral amino alcohols (e.g., (+)-N-methylephedrine or BINOL derivatives) has proven effective for the enantioselective addition of terminal alkynes to aldehydes. nih.gov

Organocatalysis: Chiral Brønsted acids, such as N-triflyl phosphoramides, have been shown to catalyze the reaction between propargyl alcohols and other nucleophiles with high enantioselectivity, suggesting their potential applicability in related transformations. nih.gov

Table 2: Potential Chiral Catalysts for Asymmetric Synthesis

| Catalyst System | Chiral Ligand/Component | Expected Outcome |

| Diethylzinc (Et₂Zn) | (+)-N-Methylephedrine | Enantioenriched (R)- or (S)-1-(4-bromophenyl)prop-2-yn-1-ol |

| Zinc(II) Triflate (Zn(OTf)₂) | (R)-BINOL | Enantioenriched (R)-1-(4-bromophenyl)prop-2-yn-1-ol |

| Chiral Brønsted Acid | N-Triflyl Phosphoramide | Potential for high enantioselectivity in related reactions |

This table presents potential catalytic systems based on literature precedents for similar transformations.

An exploration of the stereoselective synthesis of this compound reveals a variety of sophisticated chemical techniques. These methods are pivotal for accessing enantiomerically pure forms of this propargyl alcohol, a valuable chiral building block in organic synthesis. The following sections delve into three key strategies: chiral catalyst-mediated asymmetric additions, enzymatic resolutions, and the use of chiral auxiliaries.

1 Chiral Catalyst-Mediated Asymmetric Additions

The most direct route to enantiomerically enriched this compound is the asymmetric addition of a propargyl nucleophile to 4-bromobenzaldehyde. This transformation is frequently accomplished using a chiral catalyst that creates a stereochemically biased environment around the reacting molecules. A range of catalytic systems has been developed for the asymmetric alkynylation of aldehydes, which are broadly applicable to the synthesis of the target compound. nih.gov

One prominent strategy involves the use of a chiral metal complex to facilitate the stereoselective addition of a terminal alkyne. For instance, complexes of zinc, titanium, or indium with chiral ligands like BINOL (1,1'-bi-2-naphthol), N-methylephedrine, or derivatives of prolinol have been shown to be highly effective. nih.govkorea.ac.kr In a typical reaction, the chiral ligand coordinates to the metal ion, which then activates the aldehyde. Simultaneously, the alkyne is often converted into a more nucleophilic species, such as a zinc or lithium acetylide. The chiral environment of the catalyst complex then directs the approach of the acetylide to one face of the aldehyde, resulting in the preferential formation of one enantiomer of the resulting propargyl alcohol. nih.gov

For example, the combination of Zn(OTf)₂ and (+)-N-methylephedrine is a practical and widely used system for the enantioselective addition of terminal alkynes to various aldehydes. nih.gov Another powerful approach employs an indium(III)/chiral BINOL complex, which functions as a bifunctional catalyst, activating both the aldehyde and the alkyne to achieve high enantioselectivity across a broad range of substrates. nih.gov These methodologies provide a direct, atom-economical pathway to chiral propargylic alcohols like this compound from readily available starting materials. nih.govacs.org

2 Enzymatic Resolution Techniques

Enzymatic resolution offers a powerful biocatalytic approach for separating the enantiomers of racemic this compound. This method leverages the high stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted and thus resolved. jocpr.com

The most common strategy is the kinetic resolution (KR) via lipase-catalyzed transesterification. acs.orgnih.gov In this process, racemic this compound is treated with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) to form the corresponding ester, while the other enantiomer (the S-enantiomer) remains largely unreacted. The resulting mixture of the acetylated product and the unreacted alcohol can then be separated. Lipases such as Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, are frequently used due to their broad substrate scope and high enantioselectivity. nih.govnih.gov

A more advanced technique is dynamic kinetic resolution (DKR), which can theoretically convert 100% of the racemic starting material into a single enantiomer of the product. acs.org DKR combines the lipase-catalyzed enantioselective esterification with in-situ racemization of the slower-reacting alcohol enantiomer. nih.gov This is often achieved by adding a metal-based racemization catalyst, such as an oxovanadium complex, to the reaction mixture. As the lipase selectively acylates one enantiomer, the racemization catalyst continuously converts the remaining unreactive enantiomer into the reactive one, allowing for a quantitative yield of the desired enantiomerically pure ester. acs.orgnih.gov

The effectiveness of these enzymatic resolutions for propargylic alcohols has been demonstrated in various studies. For the structurally similar 1-phenyl-2-propyn-1-ol, Novozym 435-catalyzed resolution with vinyl acetate achieved 48.78% conversion with an enantiomeric excess of the product (eeₛ) of 93.3%. nih.gov

Table 1: Examples of Enzymatic Resolution of Propargylic Alcohols

| Substrate | Enzyme | Acyl Donor | Key Findings | Reference |

| (±)-1-Phenyl-2-propyn-1-ol | Novozym 435 (Candida antarctica lipase B) | Vinyl Acetate | 48.78% conversion, 93.3% eeₛ under microwave irradiation. | nih.gov |

| Racemic Propargyl Alcohols | Lipase / Oxovanadium Complex | - | Dynamic kinetic resolution yielded optically active esters in >80% yields with 90–99% ee. | acs.org |

| Aryltrimethylsilyl Chiral Alcohols | Lipase | Vinyl Acetate | Kinetic resolution led to high conversions (c ≈ 50%) and enantiomeric excesses (>99%). | nih.gov |

This table presents data for structurally related propargylic alcohols to illustrate the applicability of the methodology.

3 Auxiliary-Based Asymmetric Synthesis Strategies

Auxiliary-based asymmetric synthesis represents a reliable and well-established method for controlling stereochemistry, which can be applied to the synthesis of this compound. In this approach, a chiral auxiliary—an enantiomerically pure compound—is temporarily attached to the substrate molecule. wikipedia.org This auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved off, yielding the desired enantiomerically enriched product. wikipedia.orgsigmaaldrich.com

For the synthesis of this compound, the strategy would involve first coupling the precursor, 4-bromobenzaldehyde, to a chiral auxiliary to form an intermediate such as a chiral imine or oxazolidine (B1195125) derivative. The addition of a propargyl nucleophile to the carbonyl or imine carbon of this intermediate would then proceed diastereoselectively, as the steric and electronic properties of the auxiliary block one face of the molecule, forcing the incoming nucleophile to attack from the opposite, less hindered face. wikipedia.org

Commonly used chiral auxiliaries include those derived from amino acids, terpenes, or other naturally occurring chiral molecules. Evans oxazolidinones and pseudoephedrine amides are prominent examples. wikipedia.org For instance, pseudoephedrine can be reacted with a carboxylic acid to form an amide. The α-proton can be removed to form an enolate, which then undergoes highly diastereoselective alkylation. wikipedia.org A similar principle applies to the addition of nucleophiles to aldehydes derivatized with a chiral auxiliary. After the diastereoselective addition of the propargyl group, the auxiliary is removed through a process like hydrolysis, liberating the enantiomerically enriched this compound and often allowing for the recovery and reuse of the auxiliary. wikipedia.orgsigmaaldrich.com This multi-step process, while less atom-economical than direct catalysis, offers high levels of stereocontrol and predictability. wikipedia.org

Chemical Reactivity and Transformational Pathways of 1 4 Bromophenyl Prop 2 Yn 1 Ol

Reactions Involving the Propargyl Alcohol Moiety

The propargyl alcohol group in 1-(4-bromophenyl)prop-2-yn-1-ol is a key functional group that participates in a variety of chemical reactions. These transformations include additions to the triple bond, oxidation of the secondary alcohol, and reactions involving the hydroxyl group itself.

Nucleophilic Additions to the Triple Bond

The triple bond in propargyl alcohols can undergo nucleophilic attack, often facilitated by the activation of the alkyne by a metal catalyst. For instance, the intramolecular cyclization of propargyl alcohols can lead to the formation of various heterocyclic compounds. While specific studies on the nucleophilic addition to this compound are not extensively detailed in the provided results, the general reactivity of propargyl alcohols suggests its capability to participate in such reactions. For example, in the presence of a suitable catalyst, amines or other nucleophiles could add across the triple bond.

A related transformation is the reaction with hydroxylamine (B1172632) hydrochloride, which can lead to the formation of isoxazoles. organic-chemistry.org This reaction proceeds through the initial formation of an oxime followed by an intramolecular cyclization.

Oxidative Transformations of the Hydroxyl Group

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-(4-bromophenyl)prop-2-yn-1-one. This transformation is a common and important reaction in organic synthesis. Various oxidizing agents can be employed for this purpose, including chromium-based reagents, manganese dioxide, or milder, more selective methods like Swern or Dess-Martin periodinane oxidations. The resulting ynone is a highly useful intermediate, for example, in the synthesis of chalcones, which are precursors to flavonoids and isoxazoles.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of a catalyst or a coupling agent. Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis) or through other etherification protocols. These reactions are fundamental for introducing a variety of functional groups and for protecting the hydroxyl group during subsequent transformations at other parts of the molecule.

Transformations Involving the Terminal Alkyne

The terminal alkyne in this compound is another key reactive site, enabling carbon-carbon bond formation and the construction of heterocyclic systems.

Sonogashira Cross-Coupling Reactions with Aryl and Heteroaryl Halides

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org this compound can serve as the alkyne component in Sonogashira couplings, reacting with various aryl and heteroaryl halides to produce substituted diarylacetylenes. These products are valuable intermediates in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials. wikipedia.orglibretexts.org The reaction conditions are generally mild, often allowing for a broad functional group tolerance. wikipedia.org

Table 1: Examples of Sonogashira Cross-Coupling Reactions

| Reactant 1 | Reactant 2 (Aryl/Vinyl Halide) | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Terminal Alkyne | Aryl or Vinyl Halide | Palladium catalyst, Copper co-catalyst, Amine base | R-C≡C-Ar | wikipedia.orglibretexts.org |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd catalyst, Cu catalyst | bis(4-bromophenyl)acetylene | wikipedia.org |

Click Chemistry (CuAAC) Applications for Conjugation

The terminal alkyne of this compound is an ideal functional group for participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.org This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles by reacting with organic azides. frontiersin.orgnih.govnih.gov The resulting triazole ring is a stable and versatile linker, often used in bioconjugation, drug discovery, and materials science. nih.govnih.gov The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it a powerful tool for molecular assembly. wikipedia.org

Table 2: Overview of CuAAC Click Chemistry

| Reaction Type | Reactants | Catalyst | Product | Key Features | References |

|---|

The versatility of this compound in these transformations underscores its importance as a precursor for a wide array of more complex molecules with potential applications in various fields of chemical research.

Hydration and Hydroamination Reactions

The terminal alkyne of this compound is susceptible to addition reactions such as hydration and hydroamination, typically catalyzed by transition metals. These reactions transform the alkyne into valuable carbonyl compounds or nitrogen-containing derivatives.

Hydration: The addition of water across the carbon-carbon triple bond, known as hydration, is a fundamental transformation. For terminal alkynes like this compound, this reaction is often catalyzed by gold complexes. Gold catalysts are particularly effective due to their high affinity for alkynes (alkynophilicity), which facilitates the nucleophilic attack of water. The reaction generally follows Markovnikov's rule, leading to the formation of a methyl ketone after tautomerization of the initially formed enol intermediate. While specific studies on this compound are not prevalent, the established reactivity of propargylic alcohols suggests a predictable outcome. The hydration would yield 1-(4-bromophenyl)-1-hydroxypropan-2-one.

Catalytic systems for the hydration of terminal alkynes are well-developed. Gold(I) complexes, such as those with N-heterocyclic carbene (NHC) ligands, are highly efficient.

Representative Data for Gold-Catalyzed Hydration of Terminal Alkynes

| Catalyst (mol%) | Substrate | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| [(IPr)AuCl]/AgOTf (1) | Phenylacetylene | Dioxane/H₂O | 60 | Acetophenone | 98 |

| Ph₃PAuNTf₂ (6) | Phenylacetylene | Chlorobenzene/H₂O | 60 | Acetophenone | 99 |

This table presents representative data for the hydration of similar terminal alkynes to illustrate the expected transformation.

Hydroamination: The addition of an N-H bond across the alkyne is a powerful method for synthesizing nitrogen-containing compounds such as imines, enamines, and amines. Gold and ruthenium catalysts are commonly employed for the hydroamination of propargylic alcohols. Research has shown that the hydroxyl group in propargylic alcohols can play a crucial role, potentially accelerating the reaction. The intermolecular hydroamination of a propargylic alcohol with an aniline, for instance, can yield a 3-hydroxyimine. This intermediate can then be further reduced to a 1,3-aminoalcohol or hydrolyzed to a 3-hydroxyketone.

Representative Data for Gold-Catalyzed Hydroamination of Propargylic Alcohols

| Catalyst (mol%) | Alkyne | Amine | Solvent | Temperature (°C) | Product Type |

|---|---|---|---|---|---|

| (IPr)AuCl/AgOTf (5) | 1-Phenylprop-2-yn-1-ol | Aniline | Dioxane | 80 | 3-Hydroxyimine |

This table illustrates typical conditions for the hydroamination of related propargylic alcohols.

Cycloaddition Reactions (e.g., [2+2+2], Diels-Alder)

The alkyne functionality in this compound can participate as a 2π-electron component in various cycloaddition reactions, providing access to complex cyclic and aromatic systems.

Diels-Alder Reaction: In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. orgsyn.orgresearchgate.net The alkyne in this compound can serve as a dienophile. The reaction rate is generally enhanced when the dienophile possesses electron-withdrawing groups. nih.gov Propargylic alcohols have been successfully employed as dienophiles, particularly with cyclic dienes, in reactions that can lead to the formation of highly substituted biaryl compounds after a subsequent elimination step. researchgate.net For this compound, a reaction with a suitable diene, like a pyrone or a cyclopentadienone, could proceed through a bicyclic intermediate, which upon extrusion of a small molecule (e.g., CO₂ or CO), would lead to a new aromatic ring.

[2+2+2] Cycloaddition: This powerful reaction involves the formal cycloaddition of three alkyne units to construct a benzene (B151609) ring. Cobalt-based catalysts are frequently used to mediate this transformation. nih.govorganic-chemistry.org this compound could be co-cyclotrimerized with two equivalents of another alkyne, or with a diyne, to generate highly substituted aromatic compounds. The regioselectivity of such reactions can often be controlled by the catalyst and the steric and electronic properties of the alkyne substituents. This strategy offers a direct route to complex aryl structures bearing the 1-(4-bromophenyl)ethanol (B1212655) moiety.

Representative Data for Cobalt-Catalyzed [2+2+2] Cycloaddition

| Catalyst System | Alkyne 1 | Alkyne 2 | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Co₂(CO)₈ | Phenylacetylene | Phenylacetylene | Toluene | 110 | 1,2,4-Triphenylbenzene & 1,3,5-Triphenylbenzene | 85 |

This table shows typical examples of [2+2+2] cycloadditions to illustrate the potential transformations for this compound.

Reactivity at the Aryl Bromide Position

The carbon-bromine bond on the phenyl ring is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Heck, Negishi)

The aryl bromide moiety of this compound is an excellent electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for constructing complex molecular architectures.

Suzuki Reaction: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is known for its mild reaction conditions and high functional group tolerance, making it suitable for a substrate like this compound, which contains both alcohol and alkyne functionalities.

Stille Reaction: The Stille reaction involves the coupling of the aryl bromide with an organotin compound. nih.gov While effective, the toxicity of the tin reagents is a significant drawback.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a new, more substituted alkene. libretexts.orgresearchgate.net This reaction provides a direct method for vinylation of the aromatic ring.

Negishi Reaction: This coupling reaction utilizes an organozinc reagent as the nucleophilic partner. Negishi couplings are known for their high reactivity and functional group compatibility. researchgate.netwikipedia.org

A notable feature of this compound is the presence of both an aryl bromide (a coupling partner) and a terminal alkyne. This opens up the possibility for Sonogashira coupling , a palladium/copper co-catalyzed reaction between an aryl halide and a terminal alkyne. libretexts.orgresearchgate.net This molecule could therefore undergo self-coupling or be coupled with either an external alkyne or an external aryl halide, depending on the reaction conditions.

Representative Data for Palladium-Catalyzed Cross-Coupling of Aryl Bromides

| Reaction Type | Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| Suzuki | 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Methylbiphenyl | 95 |

| Stille | 4-Bromoanisole | (Tributylstannyl)benzene | Pd(PPh₃)₄ | - | Toluene | 4-Methoxybiphenyl | 87 |

| Heck | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 4-Styrylacetophenone | 90 |

This table provides examples of cross-coupling reactions on similar aryl bromides to demonstrate the potential applications for the target molecule.

Nucleophilic Aromatic Substitution (if applicable under specific conditions)

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as bromide, on an aromatic ring. This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. These activating groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction.

In the case of this compound, the substituent para to the bromine is the -(CH(OH)C≡CH) group. This group is not considered a strong electron-withdrawing group in the context required to facilitate SNAr reactions. Therefore, under standard SNAr conditions (e.g., reaction with nucleophiles like alkoxides or amines at moderate temperatures), this compound is not expected to undergo nucleophilic aromatic substitution at the C-Br bond. Forcing conditions, such as very high temperatures or the use of extremely strong nucleophiles, might lead to reaction, but these are not generally applicable or selective pathways.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing the deprotonation of a proton at the ortho position.

The hydroxyl group of the propargyl alcohol moiety in this compound can function as a directing group. Upon treatment with a strong base like n-butyllithium, the alcohol is first deprotonated to form a lithium alkoxide. This alkoxide then directs the lithiation to the C-H bonds ortho to the carbon bearing the side chain. The resulting aryllithium intermediate can then be trapped with various electrophiles (e.g., silyl (B83357) halides, alkyl halides, CO₂, aldehydes) to introduce a new substituent specifically at the ortho position.

It is important to note that this strategy functionalizes the C-H bonds adjacent to the propargyl alcohol group, not the C-Br bond at the para position. The bromine atom itself can have a weak directing effect, but the hydroxyl group is a much stronger directing group in this context. Therefore, DoM provides a complementary method to cross-coupling for the elaboration of the aromatic ring, allowing for the synthesis of polysubstituted derivatives that would be difficult to access otherwise.

Mechanistic Investigations of Reactions Involving 1 4 Bromophenyl Prop 2 Yn 1 Ol

Elucidation of Reaction Mechanisms in Propargyl Alcohol Synthesis

The primary route to 1-(4-bromophenyl)prop-2-yn-1-ol involves the nucleophilic addition of an ethynyl (B1212043) anion equivalent to 4-bromobenzaldehyde (B125591). The elucidation of this reaction mechanism centers on the principles of nucleophilic addition to carbonyl compounds.

The reaction is typically initiated by the deprotonation of a terminal alkyne, such as acetylene (B1199291) or a protected derivative like trimethylsilylacetylene, using a strong base to form a highly nucleophilic acetylide anion. In the case of using ethynylmagnesium bromide (a Grignard reagent), the reaction proceeds through a well-established nucleophilic addition mechanism. The carbonyl carbon of 4-bromobenzaldehyde is electrophilic due to the polarization of the carbon-oxygen double bond. The nucleophilic acetylide attacks this electrophilic carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgpressbooks.pub Subsequent protonation of the alkoxide, typically by the addition of a weak acid during workup, affords the final product, this compound. youtube.com

The general mechanism can be summarized in two key steps:

Nucleophilic Attack: The acetylide anion adds to the carbonyl carbon of 4-bromobenzaldehyde, breaking the C=O π-bond and forming a new carbon-carbon single bond. This results in a tetrahedral alkoxide intermediate.

Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated by a proton source (e.g., water, mild acid) to yield the final propargyl alcohol.

The reaction is generally fast and efficient, with the rate being influenced by factors such as the nature of the solvent, the counterion of the acetylide, and the temperature. The presence of the electron-withdrawing bromine atom on the phenyl ring can slightly enhance the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate compared to unsubstituted benzaldehyde.

Detailed Mechanistic Pathways for Cross-Coupling Reactions of Aryl Bromides

The aryl bromide moiety in this compound is a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. The most common of these are palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings.

The general mechanistic cycle for these palladium-catalyzed cross-coupling reactions, for instance the Suzuki coupling, involves three fundamental steps: nobelprize.org

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide (this compound) to form a palladium(II) intermediate. This step involves the insertion of the palladium atom into the carbon-bromine bond.

Transmetalation: The organopalladium(II) intermediate then reacts with an organoboron compound (in the case of Suzuki coupling) in the presence of a base. The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.

A similar catalytic cycle is operative for other cross-coupling reactions like the Negishi (using organozinc reagents) and Stille (using organotin reagents) couplings. nobelprize.org

In the context of this compound, the Sonogashira coupling offers a direct method to functionalize the aryl bromide. This reaction couples the aryl bromide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The mechanism involves a palladium cycle similar to the one described above and a copper cycle. The copper acetylide, formed from the terminal alkyne and the copper(I) salt, acts as the transmetalating agent to the palladium(II) complex. rsc.org

| Reaction Type | Catalyst/Reagents | Key Mechanistic Steps | Product Type |

| Suzuki Coupling | Pd(0) catalyst, Base, Organoboron reagent | Oxidative Addition, Transmetalation, Reductive Elimination | Biaryl compounds |

| Heck Coupling | Pd(0) catalyst, Base, Alkene | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | Substituted alkenes |

| Sonogashira Coupling | Pd(0) catalyst, Cu(I) co-catalyst, Base, Terminal alkyne | Oxidative Addition, Transmetalation (from Cu-acetylide), Reductive Elimination | Diaryl/alkyl alkynes |

| Negishi Coupling | Pd(0) or Ni(0) catalyst, Organozinc reagent | Oxidative Addition, Transmetalation, Reductive Elimination | Biaryl or alkyl-aryl compounds |

Mechanistic Studies of Alkyne Functionalization Reactions

The terminal alkyne group in this compound is a rich site for chemical transformations, including additions, cycloadditions, and coupling reactions.

One important reaction is the A³ coupling (aldehyde-alkyne-amine) , a three-component reaction that forms propargylamines. libretexts.org In this reaction, this compound can react with an aldehyde and an amine in the presence of a metal catalyst, typically copper or gold. The proposed mechanism generally involves the following steps: researchgate.netmdpi.com

Formation of a Metal Acetylide: The terminal alkyne reacts with the metal catalyst to form a metal acetylide species.

Formation of an Iminium Ion: The aldehyde and the amine react to form an iminium ion intermediate.

Nucleophilic Attack: The metal acetylide attacks the electrophilic carbon of the iminium ion, forming the new carbon-carbon bond and yielding the propargylamine (B41283) product after demetalation.

Another significant functionalization is the Sonogashira coupling , which in this context involves the terminal alkyne of this compound coupling with an aryl or vinyl halide. The mechanism is analogous to the one described for the aryl bromide, but here the propargyl alcohol derivative provides the alkyne component. wikipedia.orgrsc.org

Furthermore, the alkyne can undergo cycloaddition reactions . For instance, in copper-catalyzed azide-alkyne cycloaddition (CuAAC), the terminal alkyne of this compound can react with an organic azide (B81097) to form a 1,2,3-triazole ring system. The mechanism is believed to involve the formation of a copper acetylide which then reacts with the azide.

Stereochemical Course of Asymmetric Transformations

The synthesis of enantiomerically pure this compound is of significant interest for the preparation of chiral molecules. This is typically achieved through the asymmetric reduction of the corresponding ketone, 1-(4-bromophenyl)prop-2-yn-1-one, or through the enantioselective alkynylation of 4-bromobenzaldehyde.

Asymmetric reduction of the prochiral ketone can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation or transfer hydrogenation. In catalytic asymmetric transfer hydrogenation (ATH), a chiral transition metal complex, often based on ruthenium or rhodium, facilitates the stereoselective transfer of a hydride from a hydrogen donor (e.g., isopropanol (B130326) or formic acid) to the ketone. liv.ac.ukrsc.org The mechanism involves the coordination of the ketone to the chiral metal catalyst in a way that directs the hydride attack to one of the two enantiotopic faces of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol.

Enantioselective alkynylation of 4-bromobenzaldehyde involves the addition of a nucleophilic alkyne to the aldehyde in the presence of a chiral catalyst. nih.gov Chiral ligands, often bidentate or tridentate, coordinate to a metal center (e.g., zinc, titanium, or copper) which in turn coordinates the alkyne and the aldehyde. The chiral environment around the metal center dictates the facial selectivity of the nucleophilic attack of the alkyne on the aldehyde, resulting in an enantiomerically enriched propargyl alcohol.

The stereochemical outcome of these reactions is highly dependent on the structure of the chiral catalyst or ligand, the reaction conditions, and the nature of the substrates.

| Asymmetric Method | Catalyst/Reagent | General Mechanistic Feature | Stereochemical Control |

| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complex, H-donor | Hydride transfer from metal-hydride to one face of the coordinated ketone | Dictated by the chiral ligand on the metal catalyst |

| Asymmetric Hydrogenation | Chiral Ru or Ir complex, H₂ | Direct hydrogenation with facial selectivity guided by the chiral catalyst | Determined by the catalyst's chiral environment |

| Enantioselective Alkynylation | Metal salt (e.g., Zn(OTf)₂), Chiral ligand, Alkyne source | Nucleophilic addition of alkyne to the aldehyde within a chiral metal complex | Facial selectivity controlled by the chiral ligand |

Theoretical and Computational Studies of 1 4 Bromophenyl Prop 2 Yn 1 Ol

Electronic Structure Analysis and Molecular Orbitals

No specific research detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or molecular electrostatic potential (MEP) maps for 1-(4-Bromophenyl)prop-2-yn-1-ol was found. Such an analysis would typically be performed using methods like Density Functional Theory (DFT) to reveal electron density distribution and predict sites of electrophilic and nucleophilic attack.

Conformational Analysis and Energy Landscapes

A conformational analysis, which would involve mapping the potential energy surface by rotating the single bonds—particularly the C-C bond between the phenyl ring and the chiral carbinol center—has not been published for this compound. This type of study is crucial for identifying the most stable three-dimensional structures (conformers) of the molecule.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

While experimental spectroscopic data may exist, theoretical predictions of NMR (¹H and ¹³C) chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions for this compound are not available in the surveyed literature. Computational predictions are often used to complement and aid in the interpretation of experimental spectra.

Reaction Pathway Modeling and Transition State Characterization

Modeling of reaction pathways, such as those for oxidation, reduction, or participation in coupling reactions, requires intensive computational resources to calculate the energies of reactants, products, and transition states. No such mechanistic studies or characterizations of activation energies for reactions involving this compound have been reported.

Quantum Chemical Descriptors for Reactivity Prediction

Global reactivity descriptors, including chemical hardness, softness, electronegativity, and electrophilicity index, are derived from electronic structure calculations. As the foundational electronic structure analysis is unavailable, these quantitative predictors of chemical reactivity for this compound have not been calculated and reported in the literature.

Applications of 1 4 Bromophenyl Prop 2 Yn 1 Ol in Advanced Organic Synthesis

Building Block for Complex Natural Product Synthesis

The strategic placement of reactive functional groups in 1-(4-Bromophenyl)prop-2-yn-1-ol makes it an attractive starting point for the total synthesis of complex natural products. The terminal alkyne and the aryl bromide moieties are particularly amenable to a variety of powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling. This palladium-catalyzed cross-coupling reaction allows for the facile connection of the aryl bromide with other terminal alkynes, or conversely, the alkyne of this compound with other aryl or vinyl halides. This strategy is frequently employed in the synthesis of natural products containing conjugated enyne or polyyne systems. rsc.orgresearchgate.net

While direct total syntheses of natural products starting explicitly from this compound are not extensively documented, the methodologies applied to structurally similar propargyl alcohols are directly transferable. For instance, the core structures of many natural products featuring a substituted phenyl ring connected to a polyenyne chain can be envisioned to be constructed using this building block. The 4-bromophenyl group serves as a handle for further functionalization or can be a key structural element of the target natural product itself.

A general synthetic approach could involve an initial Sonogashira coupling of this compound with a suitable vinyl or aryl halide partner. Subsequent transformations of the secondary alcohol, such as oxidation to the corresponding ketone or its participation in cyclization reactions, can then be employed to elaborate the molecular framework towards the final natural product.

Precursor for Pharmaceutically Relevant Scaffolds

The development of novel molecular scaffolds is a cornerstone of medicinal chemistry. This compound serves as a valuable precursor for the synthesis of a variety of pharmaceutically relevant heterocyclic compounds. The alkyne functionality is particularly versatile in this regard, participating in a range of cyclization and cycloaddition reactions.

One of the most prominent applications is in the synthesis of 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." The reaction of this compound with various organic azides provides a straightforward and highly efficient route to a library of 1,4-disubstituted 1,2,3-triazoles. These triazole derivatives are known to exhibit a wide range of biological activities and are considered privileged structures in drug discovery. eurjchem.comnih.gov For example, a variety of 1,2,4-triazole (B32235) derivatives have been synthesized and investigated for their potential as antimicrobial and anticancer agents. eurjchem.comnih.govkoreascience.kr

Furthermore, the propargyl alcohol moiety can undergo intramolecular cyclization or participate in multi-component reactions to form other important heterocyclic systems. For example, the reaction of similar propargyl alcohols with suitable nitrogen-containing nucleophiles can lead to the formation of substituted pyrroles, pyridines, and other nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals. researchgate.net The presence of the 4-bromophenyl group offers an additional site for modification through cross-coupling reactions, allowing for the generation of diverse and complex molecular architectures with potential therapeutic applications. researchgate.net

Intermediate in the Synthesis of Functional Materials (e.g., polymers, dendrimers)

The unique electronic and structural features of this compound make it a promising monomer or core unit for the synthesis of advanced functional materials such as polymers and dendrimers. The terminal alkyne group can undergo polymerization through various methods, including transition metal-catalyzed polymerization, to yield polymers with pendant aryl alcohol functionalities. These functionalities can be further modified to tune the material's properties.

The alkyne group is also a key player in the construction of dendrimers, which are highly branched, monodisperse macromolecules. nih.govmdpi.com this compound can be utilized in convergent or divergent synthetic strategies to create dendrimers. nih.govmdpi.com For instance, it can serve as a core molecule onto which dendritic wedges are attached, or it can be attached to the periphery of a growing dendrimer. The presence of the aryl bromide allows for further functionalization of the dendrimer surface or interior through cross-coupling reactions. The resulting dendrimers can find applications in areas such as drug delivery, catalysis, and sensing.

Ligand and Catalyst Precursor Development

The development of novel ligands is crucial for advancing the field of homogeneous catalysis. The structure of this compound offers several handles for its incorporation into more complex ligand frameworks. The hydroxyl group can be derivatized, and the aryl bromide can be transformed into a variety of other functional groups, including phosphines, which are widely used as ligands for transition metals. orgsyn.org

For example, the bromine atom can be replaced with a diphenylphosphine (B32561) group via a metal-catalyzed phosphination reaction. The resulting phosphine-containing propargyl alcohol can then act as a ligand for transition metals like palladium, rhodium, or nickel. The coordination of the metal to the phosphine (B1218219) and potentially the alkyne or hydroxyl group can lead to the formation of well-defined metal complexes with unique catalytic properties. nih.govcjcatal.com These complexes can be explored as catalysts in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. nih.govresearchgate.netnih.govrsc.org The modular nature of the synthesis allows for the fine-tuning of the ligand's steric and electronic properties by modifying the substituents on the phenyl ring or the alkyne, enabling the development of highly selective and active catalysts.

Exploration of Biological Activities of 1 4 Bromophenyl Prop 2 Yn 1 Ol and Its Derivatives

In vitro Enzyme Inhibition Studies

Derivatives of 1-(4-bromophenyl)prop-2-yn-1-ol have been investigated as inhibitors of several key enzymes implicated in various diseases. These studies have revealed that modifications to the core structure can lead to potent and selective enzyme inhibition.

Notably, a series of bromophenol derivatives incorporating a cyclopropyl (B3062369) moiety demonstrated significant inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II and acetylcholinesterase (AChE). nih.gov The inhibition constants (Ki) for these compounds were in the nanomolar range, highlighting their potential as therapeutic agents. For instance, some of these derivatives displayed Ki values between 7.8 ± 0.9 and 58.3 ± 10.3 nM for hCA I and between 43.1 ± 16.7 and 150.2 ± 24.1 nM for hCA II. nih.gov Their AChE inhibition was also notable, with Ki values ranging from 159.6 ± 21.9 to 924.2 ± 104.8 nM. nih.gov

In the realm of metabolic disorders, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have been identified as effective inhibitors of α-glucosidase and α-amylase, two key enzymes in carbohydrate digestion and absorption. Certain derivatives exhibited potent inhibition with IC50 values that were significantly lower than the standard drug, acarbose. epa.gov Another study on a 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide (B32628) derivative also reported strong inhibitory activity against α-glucosidase and α-amylase, with IC50 values of 5.17 ± 0.28 µM and 18.82 ± 0.89 µM, respectively. mdpi.com

Furthermore, derivatives incorporating a quinoline-oxadiazole framework have been shown to target the epidermal growth factor receptor (EGFR) tyrosine kinase, a crucial target in cancer therapy. researchgate.netnih.gov Specific compounds in this series displayed potent EGFR-TK inhibition with IC50 values as low as 0.14 µM. researchgate.netnih.gov Additionally, 4'4-bromophenyl-4'-piperidinol derivatives have been explored as multifactorial agents for Alzheimer's disease, demonstrating potent inhibition of acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B) with IC50 values in the low micromolar and even nanomolar range for AChE. nih.gov

Table 1: In vitro Enzyme Inhibition by Derivatives of this compound

| Derivative Class | Target Enzyme | Inhibition Data (IC50/Ki) | Reference |

|---|---|---|---|

| Bromophenol derivatives with cyclopropyl moiety | Carbonic Anhydrase I (hCA I) | Ki: 7.8 ± 0.9 - 58.3 ± 10.3 nM | nih.gov |

| Carbonic Anhydrase II (hCA II) | Ki: 43.1 ± 16.7 - 150.2 ± 24.1 nM | nih.gov | |

| Acetylcholinesterase (AChE) | Ki: 159.6 ± 21.9 - 924.2 ± 104.8 nM | nih.gov | |

| N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamides | α-glucosidase | Potent inhibition reported | epa.gov |

| α-amylase | Potent inhibition reported | epa.gov | |

| 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide | α-glucosidase | IC50: 5.17 ± 0.28 µM | mdpi.com |

| α-amylase | IC50: 18.82 ± 0.89 µM | mdpi.com | |

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | EGFR Tyrosine Kinase | IC50: 0.14 - 0.18 µM | researchgate.netnih.gov |

| 4'4 Bromophenyl 4'piperidinol derivatives | Acetylcholinesterase (AChE) | IC50: 0.029 - 0.038 µM | nih.gov |

| Monoamine Oxidase-B (MAO-B) | IC50: 763 - 866 µM | nih.gov |

Receptor Binding Assays and Ligand Design

While specific receptor binding assay data for derivatives of this compound are not extensively reported in the public domain, the potent enzyme inhibition observed for many of these compounds suggests a strong interaction with the active sites of their respective targets. The design of these ligands often involves computational modeling and docking studies to predict and optimize their binding affinity. For instance, the development of the aforementioned EGFR tyrosine kinase inhibitors involved in silico approaches to guide their synthesis. researchgate.netnih.gov Similarly, molecular modeling of 4'4-bromophenyl-4'-piperidinol derivatives showed interactions with the active sites of both human MAO-B and AChE enzymes. nih.gov

Cell-Based Assays for Specific Biological Pathways

The biological effects of this compound derivatives have been further investigated in cell-based assays to understand their impact on specific cellular pathways. A notable example is the evaluation of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives for their anticancer activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. researchgate.netnih.gov These compounds exhibited considerable cytotoxic activity, with IC50 values ranging from 0.137 to 0.332 µg/mL against HepG2 cells and 0.164 to 0.583 µg/mL against MCF-7 cells. researchgate.net Further investigation into the mechanism of action for the most potent compounds revealed that they induced cell cycle arrest at the G1 phase in HepG2 cells. researchgate.net

In another study, 4-(4-bromophenyl)-thiazol-2-amine derivatives were screened for their anticancer activity against the estrogen receptor-positive human breast adenocarcinoma cell line (MCF7). nih.gov One of the synthesized compounds demonstrated the most potent activity against this cancer cell line, comparable to the standard drug 5-fluorouracil. nih.gov

Table 2: Cell-Based Assay Results for Derivatives of this compound

| Derivative Class | Cell Line | Biological Effect | Potency (IC50) | Reference |

|---|---|---|---|---|

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | HepG2 (Hepatocellular Carcinoma) | Cytotoxic Activity, G1 Phase Arrest | 0.137 - 0.332 µg/mL | researchgate.netnih.gov |

| MCF-7 (Breast Adenocarcinoma) | Cytotoxic Activity | 0.164 - 0.583 µg/mL | researchgate.net | |

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | MCF-7 (Breast Adenocarcinoma) | Anticancer Activity | Most active compound comparable to 5-fluorouracil | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Targets

The diverse biological activities of this compound derivatives have prompted structure-activity relationship (SAR) studies to elucidate the key structural features responsible for their potency and selectivity.

For the 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole series, SAR analysis indicated that the nature of the substituent on the 1,3,4-oxadiazole (B1194373) ring plays a crucial role in their anticancer and antimicrobial activities. researchgate.net For instance, the presence of a 2-(4-nitrophenyl)-1,3,4-oxadiazole (B181851) moiety or a 2-(cinnamylthio)-1,3,4-oxadiazole moiety was found to be favorable for EGFR-TK inhibition. researchgate.net

In the case of 4-(4-bromophenyl)-thiazol-2-amine derivatives, the antimicrobial and anticancer activities were influenced by the nature of the substituent on the thiazole (B1198619) amine. nih.gov Molecular docking studies complemented the SAR findings, suggesting that specific substitutions led to better interactions within the binding pockets of the target proteins. nih.gov

General SAR principles from broader studies on related chemical classes can also provide insights. For example, in various series of bioactive compounds, the position and electronic nature of substituents on the phenyl ring have been shown to be critical for activity. wikipedia.org The 4-bromo substitution present in the parent scaffold is a common feature in many potent inhibitors, suggesting its importance for binding to various biological targets.

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Synthesis and Transformation

The synthesis and functionalization of propargylic alcohols, including 1-(4-bromophenyl)prop-2-yn-1-ol, are central to their application. Future research will likely focus on the development of more efficient, selective, and sustainable catalytic systems. While traditional methods for creating propargylic alcohols exist, newer, more advanced catalytic approaches are emerging. nih.govrsc.org

Recent progress in the field has seen the use of various catalysts, including those based on transition metals like gold, ruthenium, and iridium, as well as Lewis acids and Brønsted acids, to facilitate the substitution of the hydroxyl group in propargylic alcohols. nih.govnih.gov Gold catalysts, in particular, have shown promise in transforming propargyl substrates into a variety of valuable products. nih.gov The development of novel catalytic systems is a continuous effort, with a focus on improving reaction efficiency and selectivity. nih.gov For instance, the use of a high-valent iridium-tin complex has been shown to effectively catalyze the nucleophilic substitution of propargylic alcohols. science.gov

Transformations of the propargyl moiety are also a rich area for catalytic innovation. For example, palladium-catalyzed reactions of propargylic compounds have been developed to construct complex cyclic and acyclic structures. jst.go.jp Copper-catalyzed aerobic alkynylative homocoupling of aryl propargyl alcohols has also been demonstrated. dokumen.pub Future work could explore the use of recyclable catalysts, such as fiber-supported copper complexes or nano-silver on graphitic carbon nitride, to enhance the sustainability of these transformations. nih.gov

An illustrative overview of potential catalytic transformations for aryl propargylic alcohols is presented in the table below.

| Catalyst System | Transformation | Potential Product Class |

| Gold(I)/Gold(III) | Hydroarylation/Cyclization | Indenes, Allenes |

| Palladium(0)/Palladium(II) | Cross-coupling/Cycloaddition | Substituted Allenols, Cyclic Carbonates |

| Rhodium(III) | C-H Activation/Annulation | Fused Heterocycles |

| Copper(I)/Copper(II) | Oxidative Coupling | Diynes |

| Lewis Acids (e.g., BF₃·Et₂O) | Nucleophilic Substitution | Functionalized Dihydroazepines |

Integration into Flow Chemistry Methodologies

The adoption of continuous flow chemistry presents a significant opportunity for the synthesis and processing of this compound and its derivatives. beilstein-journals.orgasynt.com Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better control over reaction parameters, improved reproducibility, and easier scalability. mdpi.comdrreddys.com These benefits are particularly relevant for the manufacture of active pharmaceutical ingredients (APIs), a potential application area for derivatives of this compound. asynt.combohrium.com

The integration of flow chemistry can lead to more efficient and reproducible manufacturing processes for pharmaceuticals. beilstein-journals.org For instance, the synthesis of the tyrosine kinase inhibitor imatinib (B729) has been successfully demonstrated using a continuous flow process. drreddys.com Given that many transformations of propargylic alcohols involve reactive intermediates or hazardous reagents, flow chemistry can provide a safer and more controlled environment for these reactions. bohrium.com

Future research in this area could focus on developing integrated flow systems for the multi-step synthesis of complex molecules derived from this compound, incorporating in-line analysis and purification steps. beilstein-journals.org The development of continuous flow methodologies for reactions such as the carboxylative cyclization of propargylic alcohols with CO2 has already shown promise, significantly reducing reaction times. rsc.org

Expansion of Biological Application Domains

The unique structural features of this compound, namely the halogenated aromatic ring and the propargylic alcohol moiety, make it an attractive starting point for the synthesis of novel bioactive compounds. rawsource.comopenaccesspub.orgresearchgate.net The presence of a halogen atom can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can enhance its biological activity. researchgate.netnih.gov

Propargylic alcohols are versatile synthons for the creation of heterocyclic compounds, which are prevalent in medicinal chemistry. rawsource.comresearchgate.net For example, they can be used in the synthesis of pyrazoles and other N-heterocycles. researchgate.net Furthermore, the propargyl group itself is a key feature in some biologically active molecules. The transformation of propargylic alcohols can lead to a wide range of functional groups and molecular scaffolds. For instance, they can be converted into α,β-unsaturated carbonyl compounds through the Meyer-Schuster rearrangement, which are valuable intermediates in organic synthesis. nih.gov The reaction of aryl propargyl alcohols with thioamides can lead to the formation of substituted thiophenes and thiazoles. science.govresearchgate.net

Future research should focus on synthesizing libraries of compounds derived from this compound and screening them for a broad range of biological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties. researchgate.net The potential for these derivatives to act as enzyme inhibitors or receptor modulators should be systematically explored.

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use renewable resources. pnas.org Future research on this compound should prioritize the development of sustainable synthetic routes. This includes the use of environmentally benign solvents, catalysts, and reagents. rawsource.com

One promising green approach is the use of calcium carbide as an inexpensive and readily available source for the alkyne group in the synthesis of propargyl alcohols. rsc.orgrsc.org Solvent-free reaction conditions, where possible, also contribute to a greener process. For example, a magnesium-mediated addition of propargyl bromide to carbonyl compounds has been reported to proceed efficiently under solvent-free conditions. benthamscience.com

Atom-economic reactions, which maximize the incorporation of all starting materials into the final product, are a cornerstone of green chemistry. pnas.org The isomerization of propargylic alcohols to enones is an example of an atom-economic transformation. pnas.org The use of recyclable catalysts, as mentioned in section 8.1, also aligns with green chemistry principles by reducing catalyst waste. nih.gov Future efforts should aim to develop a fully green synthesis of this compound and its derivatives, from starting materials to final products.

Advanced Computational Modeling for Predictive Design

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the prediction of reaction outcomes and the rational design of new molecules and catalysts. mdpi.comrsc.orgvapourtec.com For this compound, these advanced modeling techniques can accelerate research and development in several ways.

Quantum chemical methods, such as density functional theory (DFT), can be used to elucidate reaction mechanisms, predict the stereoselectivity of reactions, and understand the electronic properties of catalysts and intermediates. nih.govwhiterose.ac.uk This understanding can guide the design of more efficient and selective synthetic methods. For instance, computational studies have been used to investigate the mechanism of the organocatalytic coupling of CO2 with propargylic alcohols. researchgate.net

Machine learning models, trained on large datasets of chemical reactions, can predict suitable reaction conditions, including catalysts, solvents, and temperatures, for a given transformation. nih.govacs.org This can significantly reduce the amount of experimental trial-and-error required to optimize a reaction. vapourtec.com As more data on the reactivity of propargylic alcohols becomes available, these predictive models will become increasingly accurate. Future research should leverage these computational tools to design novel derivatives of this compound with desired biological activities and to predict optimal synthetic pathways.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-Bromophenyl)prop-2-yn-1-ol?

The compound can be synthesized via oxidation of this compound using 2-iodoxybenzoic acid (IBX) in ethyl acetate at 90°C, followed by purification via column chromatography (heptane/ethyl acetate = 100:1, v/v) . This method achieves a 92% yield, with detailed and NMR data confirming purity. Alternative routes may involve Sonogashira coupling or propargylation of 4-bromobenzaldehyde.

Q. How should researchers safely handle this compound in the laboratory?

While no direct safety data is available for this compound, protocols for structurally similar brominated propargyl alcohols recommend using gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation. Emergency procedures should follow guidelines for halogenated organics, including neutralization of spills with inert adsorbents and proper waste disposal .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- NMR : NMR (CDCl₃) shows aromatic protons at δ 8.02 (d, J = 8.7 Hz) and δ 7.64 (d, J = 8.7 Hz), with the acetylenic proton at δ 3.46 (s) .

- IR : Stretching frequencies for -C≡C- (~2100 cm⁻¹) and -OH (~3300 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks at m/z 212 (M+H⁺) validate the molecular formula C₉H₇BrO.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction using SHELXL refinement is critical for determining bond angles, torsion angles, and hydrogen-bonding networks. For enantiomorphic crystals, the Flack parameter (x) should be employed to avoid false chirality-polarity indications common in near-centrosymmetric structures . Data collection at low temperatures (e.g., 100 K) enhances resolution for light-atom structures.

Q. What role does hydrogen bonding play in the supramolecular assembly of this compound?

Graph set analysis (R₂²(8) motifs) can classify hydrogen-bonding patterns in crystals. The hydroxyl group may form O-H···π interactions with the bromophenyl ring, while C-H···Br contacts contribute to layered packing. Such analyses inform crystal engineering for materials with tailored optical or mechanical properties .

Q. How do unexpected reaction outcomes (e.g., CHCl₃ elimination) inform mechanistic studies?

In [3+2] cycloadditions involving this compound, Molecular Electron Density Theory (MEDT) reveals that electron localization at the Cβ atom drives regioselectivity. Experimental-theoretical discrepancies (e.g., unexpected pyrazole formation) require DFT calculations (B3LYP/6-311G**) to evaluate transition-state energies and orbital interactions .

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions?

Discrepancies often arise from solvent effects or conformational flexibility. Use implicit solvent models (e.g., CPCM) in NMR simulations and compare rotamer populations via NOESY. For this compound, the acetylenic proton’s sharp singlet in CDCl₃ confirms minimal solvation effects, validating computational protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.